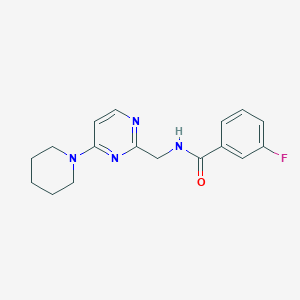

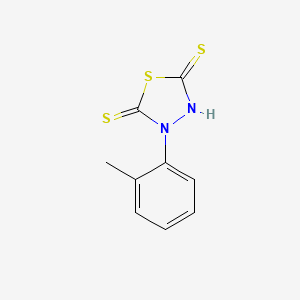

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-fluoro-4-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-fluoro-4-methoxybenzamide" is a structurally complex molecule that may be related to various benzamide derivatives with potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar benzamide derivatives and their synthesis, molecular structure, and potential pharmacological activities.

Synthesis Analysis

The synthesis of benzamide derivatives often involves the formation of amide bonds and the introduction of various substituents to the benzamide core. For instance, the synthesis of 2-aryl quinazolin-4(3H)-one derivatives is achieved through a [Cp*Rh(III)]-catalyzed annulation of N-methoxybenzamide with 1,4,2-bisoxazol-5-one, indicating the use of transition metal catalysis in constructing complex benzamide frameworks . Similarly, the synthesis of N-substituted pyrazoline derivatives from N1-[4-(cinnamoyl)phenyl]-5-chloro-2-methoxybenzamides involves the reaction with methylhydrazine or phenylhydrazine, showcasing the versatility of benzamide derivatives in chemical transformations .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using various techniques, including X-ray crystallography and density functional theory (DFT) calculations. For example, the crystal structure of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was determined, and its geometric bond lengths and angles were compared with DFT values, providing a detailed understanding of the molecular conformation .

Chemical Reactions Analysis

Benzamide derivatives can undergo a range of chemical reactions, leading to the formation of diverse heterocyclic compounds. The synthesis of pyrazoline derivatives using 2-chloro-N-(4-(3-(substituted phenyl)acryloyl)phenyl)-5-methoxybenzamide as starting material demonstrates the reactivity of the benzamide moiety in cyclization reactions to form heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as molar refraction and polarizability, can be studied through experimental measurements. For instance, the molar refractivity and polarizability of 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide hydrochloride monohydrate were calculated from density and refractive index data, indicating the influence of drug concentration on these properties .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Regioselective Synthesis of 5-Aminopyrazoles : Research demonstrates regioselective synthesis methods for 5-aminopyrazole derivatives from amidrazones and activated nitriles, providing a pathway to novel pyrazole derivatives through IR, mass, NMR spectra, and X-ray structural analysis. This synthesis contributes to the development of pyrazole-based compounds with potential applications in medicinal chemistry (Aly et al., 2017).

Structural Insights through X-ray Analysis : The X-ray structural analysis of N-substituted pyrazoline derivatives reveals insights into molecular geometry and intermolecular interactions, which are crucial for understanding the behavior and reactivity of these compounds in various environments (Köysal et al., 2005).

Potential Applications

Antimicrobial Activity : A study on the facile synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines showcased their significant antibacterial and antifungal activities, hinting at the potential of pyrazole derivatives in developing new antimicrobial agents (Banoji et al., 2022).

Anticancer Activity : Research into novel pyrazolo[1,5-a]pyrimidines and related Schiff bases revealed their in vitro cytotoxic activities against various human cancer cell lines, including colon, lung, breast, and liver cancers. This indicates the potential of such compounds for use in cancer therapy (Hassan et al., 2015).

Antioxidant Activity : Coordination complexes constructed from pyrazole-acetamide derivatives demonstrated significant antioxidant activity, suggesting their utility in combating oxidative stress-related diseases (Chkirate et al., 2019).

Direcciones Futuras

Propiedades

IUPAC Name |

3-fluoro-4-methoxy-N-[2-(2-pyrazol-1-ylethoxy)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3O3/c1-21-14-4-3-12(11-13(14)16)15(20)17-6-9-22-10-8-19-7-2-5-18-19/h2-5,7,11H,6,8-10H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNJPFMPRQCSONJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCCOCCN2C=CC=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-3-fluoro-4-methoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(1H-indol-3-yl)prop-2-enamide](/img/structure/B2518244.png)

![N~1~-(3-fluoro-4-methylphenyl)-2-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2518248.png)

![2-[4-(3-Amino-2-hydroxypropoxy)phenyl]acetic acid;hydrochloride](/img/structure/B2518249.png)

![2-[[(3aS,6aS)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl]sulfanyl]acetic acid](/img/structure/B2518251.png)

![[3-[(E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyano-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2518254.png)

![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2518255.png)

![2-(allylamino)-3-[(E)-(allylimino)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2518258.png)

![(E)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2518260.png)

![N-(5-chloro-2-methoxyphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2518261.png)